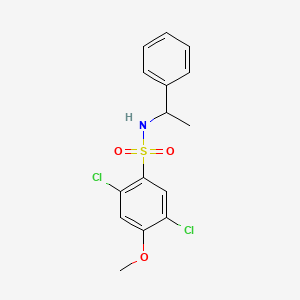

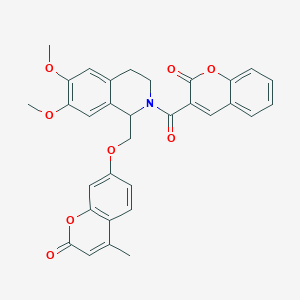

![molecular formula C19H15Cl2N3O4S B2428168 5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 449791-37-1](/img/structure/B2428168.png)

5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structure of these compounds is usually verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

The synthesis of similar pyrazole derivatives often starts from a base compound, such as 4-chlorobenzoic acid . The process involves several steps, including esterification, hydrazination, salt formation, and cyclization . The resulting compounds are then subjected to further reactions to obtain the final product .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using techniques like elemental microanalysis, FTIR, and 1H NMR .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions during their synthesis. For instance, the process can involve esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. These properties are typically determined using various analytical techniques, including elemental microanalysis, FTIR, and 1H NMR .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel chemical compounds related to "5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide" involves complex chemical reactions aiming to explore their chemical properties and potential pharmacological activities. For instance, the synthesis of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides has been documented, showcasing a method to prepare compounds with potential anti-inflammatory activities (Abdulla et al., 2014). Another research highlighted the molecular docking and quantum chemical calculations of related compounds, providing insights into their molecular structure, spectroscopic data, and potential biological effects (Viji et al., 2020).

Pharmacological Screening

The pharmacological screening of compounds synthesized from "5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide" and related chemicals has demonstrated a range of activities. For example, novel pyrazoline derivatives have been evaluated for their antimicrobial activity, highlighting the potential therapeutic applications against microbial diseases (Desai et al., 2013). Similarly, studies have focused on designing and synthesizing derivatives that exhibit serotonin-3 (5-HT3) receptor antagonistic activity, indicating their potential use in treating conditions mediated by this receptor (Kuroita et al., 1996).

Molecular Structure Analysis

Research into the molecular structure and reactivity of compounds related to "5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide" involves detailed analysis using techniques such as X-ray diffraction and DFT calculations. These studies aim to understand the compounds' molecular geometry, electronic structure, and potential for forming intermolecular interactions, which are crucial for their biological activities (Karabulut et al., 2014).

properties

IUPAC Name |

5-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O4S/c1-28-17-7-4-12(21)8-14(17)19(25)22-18-15-9-29(26,27)10-16(15)23-24(18)13-5-2-11(20)3-6-13/h2-8H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCZTUZDRBYODT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)

![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)

![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)

![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)